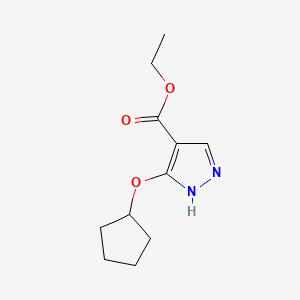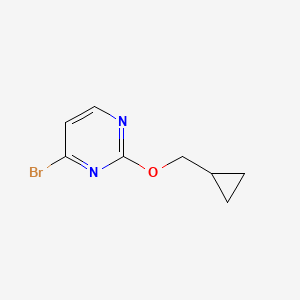![molecular formula C16H17FN4O B13621211 N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of a spiro[3.3]heptane ring system, an amino group, and a fluoroquinoxaline moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spiro[3.3]heptane ring system, introduction of the amino group, and coupling with the fluoroquinoxaline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluoroquinoxaline moiety can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the fluoroquinoxaline moiety may produce partially or fully reduced products.
Wissenschaftliche Forschungsanwendungen
N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide involves its interaction with specific molecular targets and pathways. The amino group and fluoroquinoxaline moiety play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{3-aminospiro[3.3]heptan-1-yl}-quinoxaline-5-carboxamide: Lacks the fluorine atom, which may affect its biological activity.
N-{3-aminospiro[3.3]heptan-1-yl}-7-chloroquinoxaline-5-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
N-{3-aminospiro[3.3]heptan-1-yl}-7-bromoquinoxaline-5-carboxamide: Contains a bromine atom, which may influence its chemical properties and biological effects.
Uniqueness
N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide is unique due to the presence of the fluoroquinoxaline moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H17FN4O |
|---|---|
Molekulargewicht |
300.33 g/mol |
IUPAC-Name |
N-(1-aminospiro[3.3]heptan-3-yl)-7-fluoroquinoxaline-5-carboxamide |
InChI |
InChI=1S/C16H17FN4O/c17-9-6-10(14-11(7-9)19-4-5-20-14)15(22)21-13-8-12(18)16(13)2-1-3-16/h4-7,12-13H,1-3,8,18H2,(H,21,22) |
InChI-Schlüssel |
KMDJCLCLQFIONP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(CC2NC(=O)C3=CC(=CC4=NC=CN=C34)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








